molecular formula C16H12O4 B8633360 3'-Hydroxy-3,4-methylenedioxy chalcone CAS No. 92965-03-2

3'-Hydroxy-3,4-methylenedioxy chalcone

Cat. No.: B8633360
CAS No.: 92965-03-2
M. Wt: 268.26 g/mol
InChI Key: COJCBVVHBVEQGB-UHFFFAOYSA-N
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Description

Overview of Chalcone (B49325) Scaffold in Medicinal Chemistry

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. jetir.org Chemically, they are characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system, known as 1,3-diphenylprop-2-en-1-one. nih.govresearchgate.netljmu.ac.uk This structural framework is a precursor in the biosynthesis of flavonoids and isoflavonoids, which are widely present in edible and medicinal plants. nih.govresearchgate.net

The chalcone scaffold is considered a "privileged structure" in medicinal chemistry due to its simple, flexible architecture that can bind to a diverse range of receptors and enzymes. acs.orgnih.gov This versatility has led to the discovery of numerous biological activities associated with chalcone derivatives, including anti-inflammatory, anticancer, antimicrobial, antioxidant, and antiviral properties. nih.govbenthamdirect.comanalis.com.myhumanjournals.com The presence of the α,β-unsaturated ketone functionality is a key feature contributing to their high medicinal significance. amrita.eduresearchgate.net The reactivity of this enone system, particularly its ability to undergo Michael addition with biological nucleophiles like cysteine residues in proteins, is often implicated in their mechanisms of action. mdpi.com Researchers have synthesized a vast number of chalcone analogues to explore their therapeutic potential, often finding that synthetic derivatives exhibit enhanced potency compared to their natural counterparts. researchgate.nethumanjournals.com

Significance of Methylenedioxy Chalcone Derivatives in Drug Discovery

The incorporation of a methylenedioxy group, a five-membered ring containing two oxygen atoms attached to a methylene (B1212753) bridge, onto the chalcone scaffold has been a key strategy in drug discovery. This functional group, often found in natural products, can significantly influence a molecule's physicochemical and biological properties. For instance, the methylenedioxy group is known to enhance membrane permeability, a crucial factor for a drug's ability to reach its biological target.

Derivatives of 3',4'-methylenedioxy chalcone have demonstrated notable biological activities. Studies have shown their potential as antifungal agents against phytopathogenic fungi like Monilinia fructicola, which causes brown rot in stone fruits. mdpi.com Research indicates that the 3,4-methylenedioxy substituent on the A ring can be sufficient for activity against fungal conidia, even without substitutions on the B ring. mdpi.com Furthermore, these derivatives have been investigated for their antitumor properties. google.com A patent application describes the synthesis of 3',4'-methylenedioxy chalcone derivatives that exhibited higher in-vitro tumor cell suppression activity against hepatocarcinoma, colon cancer, and lung carcinoma cells than the reference drug 5-fluorouracil. google.com The unique electronic and conformational effects of the methylenedioxy ring contribute to these potent biological profiles, making it a valuable moiety in the design of new therapeutic agents.

Rationale for Academic Research on 3'-Hydroxy-3,4-methylenedioxy Chalcone and its Analogues

The specific focus on this compound stems from the well-established principles of structure-activity relationships (SAR) in medicinal chemistry. The placement and nature of substituents on the aromatic rings of the chalcone scaffold can dramatically alter its biological activity.

The hydroxyl (-OH) group is a critical functional group known to participate in hydrogen bonding with biological targets, such as amino acid residues in enzyme active sites. vulcanchem.com The position of this hydroxyl group is crucial. Research on various hydroxy chalcones has demonstrated their potential as anti-inflammatory, antioxidant, and anticancer agents. analis.com.mynih.govmdpi.comnih.gov For example, studies have shown that the presence of hydroxyl groups on the aromatic rings of chalcones is linked to potent anti-inflammatory properties, mediated in part through the suppression of chemical mediators released from mast cells and neutrophils. nih.gov

Combining the 3'-hydroxy group with the 3,4-methylenedioxy moiety creates a molecule with specific electronic and steric properties that are hypothesized to result in potent and selective biological activity. The hydroxyl group can act as a hydrogen bond donor, while the methylenedioxy group influences lipophilicity and molecular conformation. This combination is explored for its potential to inhibit key cellular signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is heavily implicated in inflammation and cancer. nih.gov The rationale is to develop potent NF-κB inhibitors with improved pharmacological profiles by systematically studying the SAR of chalcones bearing these specific functional groups. nih.govrsc.org Molecular docking studies further support this rationale, predicting strong binding of related chalcones to inflammatory enzymes like COX-2 and 5-LOX. vulcanchem.com Therefore, academic research on this compound and its analogues is driven by the goal of understanding how these specific structural features contribute to biological activity and developing novel therapeutic leads.

Detailed Research Findings

Antifungal Activity of 3',4'-Methylenedioxy Chalcone Derivatives against M. fructicola
CompoundSubstituents on B-ringMycelial Growth EC50 (µg/mL)Conidial Germination MIC (µg/mL)Reference
ANone72.09<10 mdpi.com
B3-methoxy72.6550 mdpi.com
C4-methoxy>100<10 mdpi.com
F4-hydroxy, 3-methoxy20.61<10 mdpi.com
Anticancer Activity of Chalcone Analogues
CompoundCancer Cell LineActivity/MechanismReference
MethylenedioxychalconeMCF-7 (Breast)IC50: 12.4 µM, Topoisomerase II inhibition vulcanchem.com
3'-Hydroxy derivativeHeLa (Cervical)Predicted IC50: 15.7 µM, Caspase-3 activation vulcanchem.com
3',4'-methylenedioxy chalcone derivativesHepatocarcinoma, Colon, LungHigher suppression activity than 5-fluorouracil google.com
2′,3,4-trihydroxy-4′,6′-dimethoxy chalconeMDA-MB-231 (Breast)Inhibited proliferation, induced apoptosis mdpi.com

Properties

CAS No.

92965-03-2

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H12O4/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9,17H,10H2

InChI Key

COJCBVVHBVEQGB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 3 Hydroxy 3,4 Methylenedioxy Chalcone Analogues

General Methodologies for Chalcone (B49325) Synthesis

Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. researchgate.net The ease of their synthesis and the potential for a variety of substitutions on the aromatic rings make them an attractive scaffold for medicinal chemistry.

Claisen-Schmidt Condensation Protocols

The most prevalent and classical method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed aldol (B89426) condensation of an appropriate aromatic aldehyde with an acetophenone (B1666503), followed by dehydration to yield the chalcone framework. researchgate.netresearchgate.net

Base-Catalyzed Condensation: In this approach, a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to form the stable, conjugated chalcone system. The concentration of the alkaline catalyst typically ranges from 10% to 60%. researchgate.net

Acid-Catalyzed Condensation: Alternatively, the condensation can be catalyzed by acids. In this case, the acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to attack by the enol form of the acetophenone.

The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield. Ethanolic solutions of NaOH or KOH are commonly employed for base-catalyzed reactions at room temperature or with gentle heating.

Catalyst TypeCommon ExamplesTypical Solvents
BaseNaOH, KOH, LiOH, Ba(OH)₂Ethanol (B145695), Methanol
AcidHCl, H₂SO₄, Acetic AcidEthanol, Acetic Acid

Alternative Synthetic Routes to Chalcone Frameworks

While the Claisen-Schmidt condensation is the workhorse of chalcone synthesis, several alternative methods have been developed to overcome some of its limitations, such as harsh reaction conditions or the formation of side products.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction provides a versatile route to chalcones. One approach involves the coupling of a cinnamoyl chloride with a phenylboronic acid. Another variation utilizes the reaction between a benzoyl chloride and a styrylboronic acid. chemicalbook.com

Heck Coupling: The palladium-catalyzed Heck reaction can be employed to synthesize chalcones by coupling an aryl halide with an unsaturated ketone. nih.gov

Wittig Reaction: The Wittig olefination offers another pathway, involving the reaction of an aromatic aldehyde with a benzoylmethylenetriphenylphosphorane (a Wittig reagent). nih.gov

Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring with a cinnamoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov

Green Chemistry Approaches: In recent years, more environmentally friendly methods have been developed. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often improves yields. mdpi.comUltrasound-assisted synthesis is another efficient method that can enhance reaction rates and yields. mdpi.com

Targeted Synthesis of 3'-Hydroxy-3,4-methylenedioxy Chalcone and its Derivatives

The synthesis of the specific compound, this compound, and its derivatives relies on the strategic selection of precursors and optimization of the reaction conditions, primarily utilizing the Claisen-Schmidt condensation.

Precursor Selection and Reaction Optimization

The synthesis of this compound can be achieved through two primary retrosynthetic pathways, both employing the Claisen-Schmidt condensation:

Route A: Condensation of 3-hydroxyacetophenone with 3,4-methylenedioxybenzaldehyde (piperonal) .

Route B: Condensation of 3,4-methylenedioxyacetophenone (acetopiperone) with 3-hydroxybenzaldehyde (B18108) .

The selection of precursors is often dictated by their commercial availability and stability. Both piperonal (B3395001) and 3,4-methylenedioxyacetophenone are readily available starting materials.

Reaction Optimization: The yield of the target chalcone can be optimized by carefully controlling several reaction parameters:

Catalyst: Strong bases like NaOH or KOH in aqueous ethanol are effective. The concentration of the base can influence the reaction rate and the potential for side reactions. For instance, a 40% NaOH solution is commonly used. google.com

Solvent: A mixture of an alcohol (e.g., ethanol) and water is a common solvent system for base-catalyzed condensations. The solubility of the reactants and the intermediate aldol product can be fine-tuned by adjusting the solvent composition.

Temperature: The reaction is often initiated at a low temperature (0-5 °C) to control the initial exothermic aldol addition and then allowed to proceed at room temperature. Maintaining a lower temperature can minimize the formation of byproducts.

Reaction Time: The reaction progress is typically monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

A general procedure involves dissolving the acetophenone and benzaldehyde (B42025) derivatives in ethanol, followed by the dropwise addition of an aqueous solution of the base catalyst at a reduced temperature. The mixture is then stirred at room temperature until the reaction is complete. The product is typically isolated by pouring the reaction mixture into cold water and acidifying to precipitate the chalcone, which can then be purified by recrystallization.

Strategies for Structural Modification and Analogue Generation

The generation of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made to either aromatic ring.

To generate analogues with a modified Ring A, one must start with a substituted 3,4-methylenedioxyacetophenone. The 3,4-methylenedioxy group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the position ortho to the acetyl group (the 6-position of the benzodioxole ring system).

Precursor Synthesis via Electrophilic Aromatic Substitution:

Bromination: 3,4-Methylenedioxyacetophenone can be brominated to introduce a bromine atom at the 6-position. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

Nitration: Nitration of the 3,4-methylenedioxyacetophenone ring can be accomplished using a nitrating mixture (e.g., nitric acid and sulfuric acid) under carefully controlled temperature conditions to yield 6-nitro-3,4-methylenedioxyacetophenone. jocpr.com

Claisen-Schmidt Condensation with Modified Precursors:

Once the substituted 3,4-methylenedioxyacetophenones are synthesized, they can be used in a Claisen-Schmidt condensation with 3-hydroxybenzaldehyde to produce the corresponding Ring A-substituted chalcone analogues.

Ring A PrecursorRing B PrecursorResulting Chalcone Analogue
6-Bromo-3,4-methylenedioxyacetophenone3-Hydroxybenzaldehyde6'-Bromo-3-hydroxy-3',4'-methylenedioxy chalcone
6-Nitro-3,4-methylenedioxyacetophenone3-Hydroxybenzaldehyde3-Hydroxy-6'-nitro-3',4'-methylenedioxy chalcone

This strategy of precursor modification followed by condensation provides a systematic approach to generating a library of analogues for further investigation.

Substitutions on Ring B (3'-Hydroxy Phenyl Ring)

The synthetic versatility of the chalcone scaffold allows for extensive modification of its aromatic rings to explore structure-activity relationships. In the context of this compound analogues, Ring B, which carries the 3'-hydroxy group, is a critical site for derivatization. The introduction of various substituents can significantly influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, thereby modulating its chemical reactivity and biological profile.

Research has demonstrated that the nature and position of substituents on Ring B are pivotal. For instance, the presence of hydroxyl (-OH) groups is a key structural feature. Studies on various hydroxychalcones have indicated that the antioxidant activity, a frequently explored property, is enhanced by specific hydroxylation patterns on Ring B. The activity is reported to increase in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.gov This suggests that analogues of this compound featuring additional hydroxyl groups on Ring B, such as a 3,4-dihydroxy pattern, could exhibit pronounced antioxidant capabilities. nih.gov

Furthermore, the introduction of methoxy (B1213986) (-OCH3) groups alongside a hydroxyl substituent on Ring B has been shown to be an effective strategy. In a study on 3',4'-methylenedioxychalcone derivatives, a compound featuring both a methoxy and a hydroxyl group on Ring B demonstrated potent antifungal activity. mdpi.com This highlights that a combination of electron-donating groups on the 3'-hydroxy phenyl ring can be a favorable modification. The interplay between hydroxyl and methoxy groups can enhance the molecule's interaction with biological targets. mdpi.com

The table below summarizes the impact of representative substitutions on the B-ring of chalcone analogues, based on findings from various studies.

Substituent on Ring B Observed Effect/Property Reference Compound Type
3,4-dihydroxyHigh antioxidant activity3,4-Dihydroxychalcone
3-methoxy, 4-hydroxyPotent antifungal activity3',4'-Methylenedioxychalcone derivative
4-fluoroGood anti-tubercular activityPolysubstituted chalcone
2-hydroxyBetter antioxidant than Gallic acidPolysubstituted chalcone

This table is interactive and can be sorted by clicking on the column headers.

Synthetic approaches to achieve these substitutions typically involve the Claisen-Schmidt condensation of an appropriately substituted acetophenone (Ring A precursor) with a substituted benzaldehyde (Ring B precursor). chemrevlett.comscialert.net For creating derivatives of this compound with a modified Ring B, one would start with 3,4-methylenedioxyacetophenone and react it with various benzaldehydes carrying the 3'-hydroxy group plus other desired substituents. For example, reacting 3,4-methylenedioxyacetophenone with 3,4-dihydroxybenzaldehyde (B13553) would yield an analogue with the potent 3,4-dihydroxy substitution pattern on Ring B.

Modifications of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system, often referred to as the enone bridge, is a defining feature of the chalcone framework and is integral to its chemical reactivity. researchgate.net This three-carbon linker connecting the two aromatic rings is an excellent Michael acceptor, making it susceptible to nucleophilic attack, particularly at the β-carbon. researchgate.netwikipedia.org This reactivity is believed to be a cornerstone of the biological activities of many chalcone derivatives, allowing for covalent interactions with biological nucleophiles like cysteine residues in proteins. researchgate.net

Modifications to this enone system can proceed through several pathways:

Conjugate Addition (Michael Addition): The electrophilic nature of the β-carbon allows for the addition of various nucleophiles. This reaction can be used to introduce new functional groups, altering the molecule's polarity, size, and biological activity.

Reduction of the Double Bond: The carbon-carbon double bond can be selectively reduced to yield a dihydrochalcone, or α,β-saturated ketone. This modification removes the planarity and reactivity of the enone system, which can lead to a different pharmacological profile.

Reactions at the Carbonyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or conversion to other functional groups like oximes or hydrazones. These changes directly impact the electronic structure and hydrogen-bonding capacity of the core scaffold.

In silico docking studies on certain chalcone-based derivatives have suggested that the α,β-unsaturated carbonyl system may be the key functional group for nucleophilic attack by amino acid residues within the catalytic sites of enzymes like the proteasome. nih.govnih.gov This highlights the importance of the enone moiety's integrity for specific biological interactions.

A summary of potential modifications to the α,β-unsaturated carbonyl system is presented in the table below.

Modification Type Reaction Resulting Structure Potential Impact
Alkene ModificationConjugate (Michael) AdditionAddition of a nucleophile to the β-carbonAlters steric and electronic properties
Alkene ModificationCatalytic HydrogenationReduction of the C=C double bondForms a Dihydrochalcone; loss of planarity
Carbonyl ModificationReduction (e.g., with NaBH4)Conversion of C=O to CH-OHIntroduces a hydroxyl group; changes H-bonding
CyclizationReaction with binucleophiles (e.g., hydrazine)Formation of a heterocyclic ring (e.g., pyrazoline)Incorporates a new ring system

This table is interactive and can be sorted by clicking on the column headers.

The synthesis of these modified analogues often starts from the parent chalcone. For example, α,β-unsaturated ketones can be synthesized via an SRN1 mechanism involving the reaction of α-bromoketones with nitronate anions, offering an alternative route to the classic Claisen-Schmidt condensation. mdpi.com Once the chalcone is formed, it can be subjected to reactions targeting the enone bridge to create a library of derivatives with diverse functionalities.

Heterocyclic Ring Incorporations and Hybrid Molecule Design

A prominent strategy in the derivatization of chalcones involves replacing one or both of the phenyl rings with heterocyclic systems or linking the chalcone scaffold to another bioactive molecule to create a hybrid compound. nih.gov This approach, known as molecular hybridization, aims to combine the pharmacophoric features of two or more structures to produce a new molecule with potentially enhanced affinity, improved efficacy, or a novel mechanism of action. nih.gov

The incorporation of nitrogen-containing heterocycles has been a particularly fruitful area of research. nih.govresearchgate.net Scaffolds such as imidazole, benzimidazole, pyrazole, and quinoline (B57606) have been successfully integrated into the chalcone structure. nih.govacs.org For instance, the synthesis of imidazole-based chalcones has been achieved through the Claisen-Schmidt condensation of an imidazole-acetophenone with various substituted benzaldehydes. nih.gov Similarly, benzimidazole-based chalcones containing an oxadiazole moiety have also been reported. acs.org These heterocyclic chalcones often exhibit improved biological profiles compared to their phenyl-only counterparts. nih.gov

The general synthetic route involves condensing a heterocyclic ketone (e.g., 2-acetylfuran, 2-acetylpyrrole) with an aromatic aldehyde, or conversely, an aromatic ketone with a heterocyclic aldehyde. researchgate.nettsijournals.com

The design of hybrid molecules extends this concept further. Researchers have reported the synthesis of hybrids bearing an indole (B1671886) ring system linked to a chalcone structure. nih.gov Indole itself is a privileged structure in medicinal chemistry, and its combination with the chalcone scaffold can lead to novel compounds with unique properties. nih.gov

The table below provides examples of heterocyclic systems incorporated into chalcone analogues and the synthetic methods used.

Incorporated Heterocycle Position of Incorporation General Synthetic Method Example Precursors
ImidazoleRing A or Ring BClaisen-Schmidt CondensationImidazole-acetophenone and Benzaldehyde
Benzimidazole/OxadiazoleRing A or Ring BClaisen-Schmidt CondensationBenzimidazole-based ketone and Aldehyde
PyrroleRing AClaisen-Schmidt CondensationPyrrole-based acetophenone and Aldehyde
ThiazoleRing AClaisen-Schmidt Condensation4-Acetylthiazole and Aromatic Aldehyde
IndoleHybrid MoleculeLinkage to chalcone scaffoldIndole-containing precursor and chalcone synthesis

This table is interactive and can be sorted by clicking on the column headers.

This strategy of incorporating heterocyclic rings and creating hybrid molecules significantly expands the chemical space available for analogues of this compound, offering a powerful tool for developing compounds with tailored chemical and biological characteristics.

Biological Activity Spectrum and Preclinical Evaluation of 3 Hydroxy 3,4 Methylenedioxy Chalcone Derivatives

Anticancer and Antitumor Activities

The anticancer potential of chalcone (B49325) derivatives is a subject of extensive research. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of cell death, and tumor growth. nih.govdntb.gov.ua

In Vitro Antiproliferative Effects on Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of 3'-Hydroxy-3,4-methylenedioxy chalcone and its analogs against a panel of human cancer cell lines. The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For instance, a novel tri-hydroxy-methylated chalcone, Chalcotanina, isolated from Chromolaena tacotana, has shown potent activity against breast (MDA-MB-231, MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. nih.govmdpi.com The triple-negative breast cancer (TNBC) cell line MDA-MB-231 exhibited particular sensitivity to this compound. nih.gov Synthetic chalcone derivatives have also demonstrated significant cytotoxicity. google.com For example, certain synthetic indole (B1671886) chalcone derivatives have shown efficacy against breast cancer cell lines MDA-MB-231 and MCF-7. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Chalcone Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM)
Methylenedioxychalcone MCF-7 (Breast) 12.4
3'-Hydroxy derivative* HeLa (Cervical) 15.7
Indole chalcone ZK-CH-11d MDA-MB-231 (Breast) 34.03 ± 3.04

Note: This value is based on QSAR modeling of structural analogs. vulcanchem.com

Induction of Apoptosis and Autophagy in Cancer Cells

One of the primary mechanisms through which chalcones exert their anticancer effects is the induction of programmed cell death, primarily apoptosis. researchgate.net This process is often mediated through the intrinsic mitochondrial pathway. nih.gov Studies have shown that treatment with chalcone derivatives leads to the depolarization of the mitochondrial membrane, a key event in apoptosis. nih.gov This is followed by the activation of cysteine proteases known as caspases, such as caspase-3 and caspase-7, which are crucial executioners of the apoptotic process. mdpi.commdpi.com The activation of these caspases leads to the cleavage of cellular substrates, ultimately resulting in cell death. mdpi.com

Furthermore, some hydroxy-methoxy chalcones have been found to induce autophagy in cancer cells. nih.gov Autophagy is a cellular process involving the degradation of cellular components, and its induction can sometimes lead to cell death. The simultaneous induction of both apoptosis and autophagy has been observed with compounds like Chalcotanina, which was shown to affect the mTOR protein, a key regulator of autophagy. nih.govmdpi.com

Modulation of Cell Cycle Progression

Chalcone derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. ljmu.ac.uk This disruption prevents cancer cells from dividing and proliferating. Different chalcones can induce arrest at different phases of the cell cycle. For example, some synthetic chalcones have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle in breast and cervical cancer cell lines. mdpi.comljmu.ac.uk In contrast, another chalcone derivative, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), induced cell cycle arrest in the G0/G1 phase in breast cancer cells. mdpi.com This ability to halt cell cycle progression is a significant contributor to the antitumor properties of these compounds. researchgate.net

Tumor Growth Inhibition in Relevant Preclinical Models

The anticancer activity of chalcone derivatives observed in vitro has been corroborated by in vivo studies using preclinical animal models. In one study, a lead chalcone compound was shown to effectively inhibit the growth of lung tumors in a xenograft model with no apparent adverse side effects. nih.gov Another study using a human liver cancer xenograft model reported that 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) significantly inhibited tumor growth. nih.gov The average tumor weight in the group treated with 150 mg/kg of DMC was substantially lower than that of the control group (0.59 g vs. 1.42 g). nih.gov These findings underscore the potential of chalcone derivatives as effective antitumor agents in a physiological setting.

Antimicrobial Activities

In addition to their anticancer properties, chalcones are recognized for their broad-spectrum antimicrobial activity against various pathogens, including bacteria. researchgate.netmdpi.com

Antibacterial Efficacy in In Vitro Assays

The antibacterial potential of this compound and its derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. frontiersin.orggsconlinepress.com The efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The α,β-unsaturated ketone moiety present in the chalcone structure is believed to be crucial for its antimicrobial action. vulcanchem.com

Studies have shown that certain chalcone derivatives exhibit significant activity against Staphylococcus aureus, a common Gram-positive bacterium. frontiersin.org For instance, the compound 4c (3-hydroxyl, 4-methoxy derivative) showed an MIC of 12.5 μg/mL against S. aureus. frontiersin.org Another derivative, (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, demonstrated excellent activity against Bacillus subtilis with an MIC of 62.5 µg/mL. gsconlinepress.com

Table 2: In Vitro Antibacterial Activity of Chalcone Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL)
Sanjuanolide Staphylococcus aureus CMCC 26003 12.5
Derivative 4c (3-hydroxyl, 4-methoxy) Staphylococcus aureus CMCC 26003 12.5
Derivative 4d (3-methoxy, 4-hydroxyl) Staphylococcus aureus CMCC 26003 25
Derivative 4b (dihydroxyl) Staphylococcus aureus CMCC 26003 100
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one Bacillus subtilis 62.5
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one Staphylococcus aureus 125

Antifungal Efficacy Against Phytopathogenic and Human Fungi

Chalcone derivatives, including those with a 3,4-methylenedioxy group on one of the aromatic rings, have emerged as a promising class of compounds for controlling phytopathogenic fungi. mdpi.com The antifungal activity of these synthetic and natural chalcones is often linked to the presence of methoxy (B1213986) and hydroxyl groups in their molecular structure. mdpi.comresearchgate.net Studies have shown that 3,4-methylenedioxychalcone derivatives can exhibit significant antifungal activity against various plant pathogens. mdpi.com

Research on derivatives of 3',4'-methylenedioxychalcone has demonstrated their efficacy against Monilinia fructicola, the fungus responsible for brown rot in stone fruits. mdpi.com In one study, a series of synthesized 3',4'-methylenedioxychalcone derivatives were tested for their ability to inhibit mycelial growth and conidial germination. A derivative featuring both methoxy and hydroxyl substitutions on the B ring (identified as compound F in the study) showed the most potent activity, with a mean effective concentration (EC50) of 20.61 µg/mL for inhibiting mycelial growth and a minimum inhibitory concentration (MIC) of less than 10 µg/mL for conidial germination. mdpi.com This suggests that the presence of a hydroxyl group, as in the parent compound this compound, is crucial for bioactivity. mdpi.com The 3,4-methylenedioxy motif on the A ring alone can confer activity against Monilinia conidia. mdpi.comresearchgate.net

The proposed mechanism for this antifungal action involves the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme, a key component of the fungal respiratory chain. mdpi.com Molecular docking studies have suggested a favorable interaction between these chalcone derivatives and the active sites of the SDH enzyme. mdpi.com

Beyond plant pathogens, certain chalcone derivatives have also shown activity against human pathogenic fungi, particularly dermatophytes like Trichophyton rubrum and Microsporum gypseum. nih.govresearchgate.net While specific data for this compound is limited, related p-aminochalcones and 3'-methoxy-4'-hydroxy chalcone have demonstrated effectiveness against T. rubrum with MIC values ranging from 0.015 to 1.25 µg/mL. researchgate.net Other studies found that while many chalcones were inactive against Candida albicans and Aspergillus niger, some showed significant inhibitory effects against M. gypseum. nih.gov

CompoundFungal SpeciesActivity MetricValueReference
3',4'-Methylenedioxychalcone derivative (with -OH and -OCH3 on B ring)Monilinia fructicola (Mycelial Growth)EC5020.61 µg/mL mdpi.com
3',4'-Methylenedioxychalcone derivative (with -OH and -OCH3 on B ring)Monilinia fructicola (Conidial Germination)MIC<10 µg/mL mdpi.com
Chalcone derivativesTrychophyton rubrumMIC0.015–1.25 µg/mL researchgate.net

Anti-inflammatory Potential

Chalcones are recognized for their anti-inflammatory properties, which stem from their ability to target key inflammatory mediators and signaling pathways. sci-hub.seresearchgate.net

A primary mechanism of the anti-inflammatory action of chalcones is the inhibition of enzymes responsible for producing inflammatory mediators. sci-hub.se These include cyclooxygenase (COX), which synthesizes prostaglandins, and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). sci-hub.senih.gov

Several studies have demonstrated that synthetic chalcone derivatives can potently inhibit NO production in lipopolysaccharide (LPS)-treated macrophage cell lines like RAW 264.7. nih.govresearchgate.net The structure-activity relationship for this inhibition often points to the substitution patterns on the aromatic rings. For instance, chalcones with a methoxyl group on the A-ring adjacent to the carbonyl moiety, sometimes in combination with a hydroxyl group, have shown potent inhibitory activity against NO production, with IC50 values in the low micromolar range. nih.gov Specifically, derivatives like 2'-hydroxy-4',6'-dimethoxychalcone have demonstrated potent inhibition of NO production with an IC50 of 9.6 µM. nih.gov Furthermore, some chalcones have been found to suppress the expression of the COX-2 enzyme more selectively than COX-1, which is a desirable trait for anti-inflammatory agents. sci-hub.se A chalcone isolated from Chloranthus henryi, 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone, was found to inhibit the expression of both iNOS and COX-2 enzymes. nih.gov

CompoundTarget/AssayActivity MetricValueReference
2'-Hydroxy-4',6'-dimethoxychalconeNO Production Inhibition (LPS-treated RAW 264.7 cells)IC509.6 µM nih.gov
2'-Methoxy-3,4-dichlorochalconeNO Production Inhibition (LPS-treated RAW 246.7 cells)IC507.1 µM nih.gov
2-Hydroxy-3,4,6-trimethoxychalconeCOX-1 InhibitionIC5095.5 µM sci-hub.se

Beyond direct enzyme inhibition, chalcones exert anti-inflammatory effects by modulating critical signaling pathways that regulate the expression of pro-inflammatory genes. Key among these is the nuclear factor kappa B (NF-κB) pathway. mdpi.comnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm; upon stimulation by agents like LPS, it translocates to the nucleus to activate the transcription of various pro-inflammatory cytokines and enzymes like iNOS. mdpi.com

Certain chalcone derivatives have been shown to suppress the activation of NF-κB. nih.govnih.gov For example, studies on 2'-hydroxychalcone (B22705) derivatives revealed that they inhibit iNOS-catalyzed NO production by down-regulating iNOS expression through the suppression of NF-κB activation. nih.gov A study focusing on structure-activity relationships identified 3-hydroxy-4,3',4',5'-tetramethoxychalcone as a potent NF-κB inhibitor. nih.gov Other research has demonstrated that chalcones can inhibit the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com

Additionally, chalcones can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is also involved in the inflammatory response. mdpi.com Derivatives have been shown to inhibit the phosphorylation of key MAPK components such as ERK, p38, and JNK in LPS-stimulated macrophages, thereby downregulating the production of NO and pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com

Antiprotozoal Activities

The chalcone scaffold is a valuable template for the development of novel agents against protozoal diseases, including malaria and trichomoniasis. nih.govresearchgate.net

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium necessitates the discovery of new antimalarial compounds. nih.gov Chalcone derivatives have demonstrated promising in vitro and in vivo antimalarial activity. nih.govnih.gov

The antiplasmodial activity is influenced by the substitution patterns on the chalcone's aromatic rings. The presence of methoxy groups at specific positions appears to be favorable for antimalarial activity. nih.gov For instance, a study synthesizing twenty-seven novel chalcone derivatives found that those with methoxy groups at positions 2 and 4 were particularly active against the asexual blood stages of Plasmodium falciparum. nih.gov The most active compound in that series, 1-(4-benzimidazol-1-yl-phenyl)-3-(2,4-dimethoxy-phenyl)-propen-1-one, exhibited an IC50 value of 1.1 µg/mL. nih.gov While specific studies on this compound are not widely reported, the general efficacy of hydroxylated and methoxylated chalcones suggests potential activity for this structural class. sphinxsai.com The mechanism of action for some antimalarial chalcones is thought to involve the inhibition of a parasitic cysteine protease. nih.gov

CompoundParasite StrainActivity MetricValueReference
1-(4-Benzimidazol-1-yl-phenyl)-3-(2,4-dimethoxy-phenyl)-propen-1-onePlasmodium falciparumIC501.1 µg/mL nih.gov
Licochalcone APlasmodium falciparumIC501.43 µg/mL nih.gov
(E)-1-(2-aminophenyl)-3-(4-methoxyphenyl) prop-2-en-1-onePlasmodium falciparumIC506.25 µg/mL ekb.eg

Trichomoniasis is a common protozoal infection caused by species of Trichomonas. Research into the antitrichomonal properties of chalcones has identified their potential as therapeutic agents. A study evaluating the in vitro activity of synthetic 1,3-diaryl-2-propen-1-ones (chalcones) against Trichomonas gallinae, a parasite affecting birds, demonstrated significant efficacy. researchgate.net

The study assessed the minimum lethal concentration (MLC) of various chalcone derivatives. The results indicated that the activity was time-dependent, with lower MLC values observed after 48 hours of incubation compared to 24 hours. Four of the tested chalcones showed notable activity, with MLC values ranging from 6.25 to 12.5 µg/mL after 48 hours. The structure-activity relationship suggested that substitutions on the aromatic rings played a key role in their efficacy. While this particular study did not specifically test this compound, the positive results for the general chalcone structure warrant further investigation into this specific derivative's potential against Trichomonas species. researchgate.net

Compound TypeOrganismActivity MetricValue (48 hrs)Reference
Synthetic Chalcone DerivativesTrichomonas gallinaeMLC6.25–12.5 µg/mL researchgate.net

Leishmanicidal and Trypanocidal Assessments

Chalcone derivatives have demonstrated significant potential as agents against kinetoplastid parasites, which are responsible for diseases such as leishmaniasis and trypanosomiasis. Research indicates that the core chalcone structure is a viable pharmacophore for the development of new treatments for these neglected tropical diseases.

Synthetic chalcones have been shown to inhibit the in vitro growth of Leishmania braziliensis and Trypanosoma cruzi in a concentration-dependent manner, often with low toxicity to host macrophages. nih.gov The substitution patterns on the aromatic rings of the chalcone scaffold are critical for their antiprotozoal efficacy. nih.gov For instance, studies on various synthetic chalcones revealed that even an unsubstituted chalcone can exhibit pronounced leishmanicidal and trypanocidal effects, suggesting the intrinsic activity of the 1,3-diaryl-2-propen-1-one backbone. nih.gov

Further investigations into hydroxychalcones isolated from natural sources, such as Polygonum salicifolium, have identified compounds with potent activity. nih.govmdpi.com For example, 2',4'-dimethoxy-6'-hydroxychalcone was found to be the most active among isolated compounds, with significant efficacy against Trypanosoma brucei brucei, T. congolense, and Leishmania mexicana. nih.govmdpi.com Notably, these active chalcones did not show cross-resistance with existing trypanocidal drugs like diamidines and melaminophenyl arsenicals, nor did they exhibit toxicity against human cell lines at active concentrations. nih.govmdpi.com

The mechanism of action for the antiparasitic effects of chalcones may involve the inhibition of essential parasite enzymes. nih.gov It has been proposed that chalcones could interfere with mitochondrial function by inhibiting enzymes such as fumarate (B1241708) reductase, succinate dehydrogenase, and NADH dehydrogenase. nih.gov Other research has focused on specific enzyme targets like cruzain, a cysteine protease from T. cruzi, where thiophen-chalcone derivatives have shown potent inhibitory and trypanocidal activity. tandfonline.com Structure-activity relationship (SAR) studies on various series of chalcone derivatives have highlighted that specific substitutions, such as a hydroxyl group at position 2 and a bromine atom at position 5 on one of the aromatic rings, can be crucial for activity against T. b. brucei. nih.gov

Table 1: In Vitro Antiprotozoal Activity of Selected Chalcone Derivatives
CompoundTarget OrganismActivity MetricValueReference
2',4'-dimethoxy-6'-hydroxychalconeTrypanosoma brucei bruceiEC₅₀0.5 µg/mL (2.04 µM) nih.govmdpi.com
2',4'-dimethoxy-6'-hydroxychalconeTrypanosoma congolenseEC₅₀2.5 µg/mL nih.gov
2',4'-dimethoxy-6'-hydroxychalconeLeishmania mexicanaEC₅₀5.2 µg/mL nih.gov
Arylpyrrole-based Chalcone (10e)Trypanosoma brucei bruceiIC₅₀4.09 µM nih.gov
Arylpyrrole-based Chalcone (10h)Trypanosoma brucei bruceiIC₅₀5.11 µM nih.gov
Thiophen-Chalcone (C8)Trypanosoma cruziIC₅₀0.990 µM tandfonline.com

Other Noteworthy Biological Activities

The antioxidant properties of chalcones, including this compound derivatives, are a significant aspect of their biological profile. These compounds can act as free radical scavengers, a capacity largely influenced by the substitution patterns on their aromatic rings, particularly the presence and position of hydroxyl groups.

The structural requirements for potent DPPH radical scavenging activity in chalcones have been identified as an α,β-unsaturated double bond, a catechol moiety (3,4-dihydroxy substitution) in ring B, and a free hydroxyl group at the C3' position in ring A. hilarispublisher.com The 3,4-dihydroxy substitution pattern on ring B is considered one of the best combinations for high antioxidant activity. tandfonline.comhilarispublisher.com This is particularly relevant for 3,4-methylenedioxy chalcones, as the methylenedioxy bridge is a stable protecting group for a catechol moiety and can be metabolized to the active dihydroxy form in vivo. The antioxidant activity of hydroxylated chalcones on ring B generally increases in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. tandfonline.comhilarispublisher.com

Studies using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays have confirmed the antioxidant potential of various hydroxy chalcone derivatives. nih.gov For instance, certain synthetic hydroxy chalcones have demonstrated superior free radical scavenging activity, highlighting their potential for further development as antioxidant agents. nih.gov The presence of specific functional groups, such as hydroxyl moieties, enhances the compound's ability to stabilize free radicals, thereby contributing to its antioxidant properties. mdpi.com

Table 2: Antioxidant Activity of Representative Chalcone Derivatives
Compound TypeAssayKey FindingReference
ChalconeDPPH AssayShowed significant antioxidant activity with 50% inhibition at 4 mg/ml. mdpi.com
4-Methoxy 4-Methyl ChalconeDPPH AssayLower effectiveness, with 42.65% inhibition at 4 mg/ml. mdpi.com
Chalcone Fatty Acid Ester (5e)DPPH AssayShowed higher antioxidant activity (68.58% at 2 µg/ml) than ascorbic acid. researchgate.net
Dihydroxylated Chalcones (3',4'-substitution)DPPH TestExhibit excellent antioxidant activities, comparable to ascorbic acid and α-tocopherol. tandfonline.com

Chalcone derivatives have emerged as modulators of key metabolic enzymes, with a particular focus on AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic disorders like type 2 diabetes.

A series of 2'-hydroxychalcone derivatives have been synthesized and evaluated for their ability to activate AMPK in podocyte cells. researchgate.net Research has shown that the nature of substituents on the B-ring significantly influences this activity. researchgate.net Derivatives featuring hydroxy, methoxy, and methylenedioxy groups on the B-ring were found to enhance AMPK activation more effectively than other substitutions. researchgate.netstrath.ac.uk Two specific 2'-hydroxychalcone derivatives, compounds 27 and 29 from one study, demonstrated potent activation, with fold changes of 2.48 and 2.73, respectively, which were notably higher than the reference compound metformin (B114582) (1.88-fold). researchgate.net

Further investigation into the mechanism revealed that these chalcones can activate AMPK through the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent pathway. researchgate.net This modulation of a critical metabolic enzyme underscores the potential of chalcone derivatives, including those with a 3,4-methylenedioxy group, in the context of metabolic diseases. The antidiabetic properties of chalcones are linked to their effects on several therapeutic targets, including AMPK. mdpi.comhilarispublisher.com

Table 3: AMPK Activation by 2'-Hydroxychalcone Derivatives in Podocyte Cells
CompoundFold Change in AMPK ActivationEC₅₀Reference
Metformin (Reference)1.88N/A researchgate.net
Compound 27 (2'-hydroxy-3',4'-dimethyl-3,4-methylenedioxychalcone)2.482.0 µM researchgate.net
Compound 29 (2'-hydroxy-3',4'-dimethyl-3,4,5-trimethoxychalcone)2.734.8 µM researchgate.net
2',4',5'-trimethoxychalcone bearing 2',5'-dimethoxy groups (Compound 18)3.22N/A

Preclinical studies have consistently pointed to the potential of chalcone derivatives in managing hyperglycemia and dyslipidemia, key components of metabolic syndrome. Their mechanisms of action are multifaceted, involving the modulation of various metabolic pathways and enzymes.

In the context of hyperglycemia, chalcones have been reported to exert antidiabetic effects by inhibiting enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and absorption. This inhibition helps to suppress postprandial hyperglycemia. mdpi.com Some chalcone derivatives have demonstrated significant hypoglycemic activity by enhancing insulin (B600854) secretion. For example, 2-hydroxychalcone (B1664081) was found to increase insulin secretion in fructose-fed rats. In vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic mice have shown that certain chalcone derivatives can produce a dose-dependent reduction in blood glucose levels, with efficacy comparable to the standard drug glibenclamide.

Regarding dyslipidemia, chalcones have been investigated for their ability to modulate lipid metabolism. A series of chalcone-based fibrates were synthesized and shown to act as peroxisome proliferator-activated receptor alpha (PPAR-α) agonists. These compounds exhibited potent antidyslipidemic activity in high-fat diet-fed hamsters, significantly reducing levels of triglycerides (TG) and total cholesterol (TC). Similarly, other studies in diabetic mice have shown that specific chalcone derivatives can effectively lower elevated levels of TG and TC, indicating a beneficial impact on lipid profiles associated with diabetes.

Table 4: Antihyperglycemic and Antidyslipidemic Effects of Chalcone Derivatives
Compound/DerivativeModelObserved EffectReference
Chalcone Derivative (Compound 3)STZ-induced diabetic miceHighest reduction in blood glucose (39% at 100 mg/kg), exceeding glibenclamide (34.5%).
2-hydroxychalconeHigh fructose (B13574) diet-fed ratsSignificant hypoglycemic activity via increased insulin secretion.
Chalcone Fibrates (e.g., 4c, 4f)High-fat diet-fed hamstersIdentified as potent antidyslipidemics (PPAR-α agonists).
Chalcone Derivatives (13e, 13g, 19f)STZ-induced diabetic miceReduced triglyceride (TG), total cholesterol (TC), and glucose levels.

Structure Activity Relationship Sar Studies of 3 Hydroxy 3,4 Methylenedioxy Chalcone Derivatives

Elucidation of Key Structural Elements for Bioactivity

Role of the 3'-Hydroxyl Substituent

The presence and position of hydroxyl (-OH) groups on the aromatic rings of chalcones are known to significantly modulate their biological effects. nih.govnih.gov For chalcones in general, a free hydroxyl group at the 3'-position on ring A has been identified as a structural requirement for certain activities, such as DPPH radical scavenging properties. nih.gov This functional group can participate in hydrogen bonding interactions with biological targets and can also influence the molecule's electronic properties and polarity. The specific contribution of the 3'-hydroxyl group in the context of the 3,4-methylenedioxy chalcone (B49325) scaffold is a key area of investigation for optimizing activity. While direct studies on the 3'-hydroxy variant are limited, research on related polyhydroxylated chalcones indicates that the number and location of hydroxyl groups are critical for activity. chemicalbook.com

Influence of the 3,4-Methylenedioxy Moiety on Ring A

The 3,4-methylenedioxy group, a five-membered ring fused to the aromatic A ring, is a key structural feature. Research on 3',4'-methylenedioxychalcone derivatives has demonstrated that this moiety can be sufficient to confer biological activity, even in the absence of substituents on the B ring. nih.gov For instance, in antifungal studies, chalcones containing the 3,4-methylenedioxy motif on ring A were found to be active. nih.gov This suggests that the rigid, planar structure and the electronic nature of the methylenedioxy group play a significant role in the interaction with biological targets.

Impact of Additional Substitutions on Rings A and B

The introduction of additional substituents on either aromatic ring (A or B) can dramatically alter the biological activity of the parent compound. Studies on a series of synthesized 3',4'-methylenedioxychalcone derivatives have provided valuable insights into these effects. nih.gov For example, the introduction of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the B ring has been shown to enhance antifungal activity. nih.gov

One study on the antifungal activity of 3',4'-methylenedioxychalcone derivatives against Monilinia fructicola highlighted these structure-activity relationships. The results, summarized in the table below, demonstrate how different substituents on the B ring affect the antifungal efficacy.

CompoundB Ring Substituent(s)Mycelial Growth Inhibition (EC50, µg/mL)Conidial Germination Inhibition (MIC, µg/mL)
ANone>100<10
B3-methoxy75.23>100
C4-methoxy58.74<10
D3,4-dimethoxy62.11<10
E4-(dimethylamino)>100>100
F4-hydroxy-3-methoxy20.61<10
G3,4-methylenedioxy89.3250

Data sourced from a study on the antifungal activity of 3',4'-methylenedioxychalcone derivatives. nih.gov

From this data, it is evident that an unsubstituted B ring (Compound A) can still lead to potent inhibition of conidial germination, underscoring the importance of the 3,4-methylenedioxy group on ring A. nih.gov However, the introduction of a 4-hydroxy and a 3-methoxy group on the B ring (Compound F) resulted in the most potent antifungal activity against both mycelial growth and conidial germination. nih.gov This suggests a synergistic effect between the substituents on both rings. The presence of methoxyl groups at the C-3 and C-4 positions of the B ring was a common feature among the more active compounds in inhibiting conidial germination. nih.gov

Significance of the α,β-Unsaturated Ketone System

A hallmark feature of the chalcone scaffold is the α,β-unsaturated ketone system, which consists of a three-carbon bridge connecting the two aromatic rings. This enone moiety is a crucial pharmacophore and is believed to be responsible for many of the biological activities of chalcones. nih.gov The electrophilic nature of the β-carbon in this system makes it susceptible to nucleophilic attack, particularly via a Michael-type addition reaction. This allows chalcones to form covalent bonds with nucleophilic residues, such as cysteine thiols, in proteins and enzymes, thereby modulating their function. The planarity and conformational flexibility of this linker are also thought to be important for fitting into the binding sites of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative descriptions of SAR and to develop a more predictive understanding, quantitative structure-activity relationship (QSAR) modeling is employed. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While specific QSAR models for 3'-Hydroxy-3,4-methylenedioxy chalcone derivatives are not extensively reported in the literature, QSAR studies on broader classes of chalcones have been successfully developed for various biological activities, including anticancer, antitubercular, and enzyme inhibitory effects. nih.govnih.govgoogle.com These models typically use a range of molecular descriptors to quantify the structural features of the chalcones. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Electronic: Quantifying the electronic properties, such as charge distribution and dipole moment.

Steric: Relating to the size and shape of the molecule.

Hydrophobic: Pertaining to the lipophilicity of the compound.

These descriptors are then used to build a regression model that correlates them with the observed biological activity. For instance, a 2D-QSAR model for chalcone analogues as angiotensin-converting enzyme inhibitors was developed using descriptors that accounted for molecular topology and electronic properties. biointerfaceresearch.com Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for the anticancer activity of chalcone derivatives. nih.gov

The development of such predictive models for this compound derivatives would be a valuable tool for the rational design of new analogues with enhanced potency and selectivity. By understanding the key structural features that drive activity, it becomes possible to prioritize the synthesis of compounds that are most likely to be active, thereby accelerating the drug discovery process.

Identification of Physicochemical and Electronic Descriptors Critical for Activity

The biological activity of this compound and its derivatives is intricately linked to their physicochemical and electronic properties. Structure-activity relationship (SAR) studies have identified several key descriptors that are critical in modulating the therapeutic potential of these compounds. These descriptors govern the molecule's ability to interact with biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Descriptors

Lipophilicity: One of the most influential physicochemical parameters for the activity of 3',4'-methylenedioxychalcone derivatives is lipophilicity, often expressed as the logarithm of the partition coefficient (LogP). This descriptor is crucial for the diffusion of the compounds across cellular membranes to reach their intracellular targets. A balanced lipophilicity is required; while relatively hydrophobic compounds can diffuse more readily across cell membranes, highly hydrophobic molecules may become entrapped within the lipid bilayer, and hydrophilic molecules may struggle to pass through it at all.

In a study evaluating the antifungal activity of 3',4'-methylenedioxychalcone derivatives against Monilinia fructicola, a plant pathogenic fungus, lipophilicity was a key consideration. The research indicated that derivatives with adequate LogP values demonstrated better potential to diffuse through the fungal cell membrane. For instance, a derivative featuring both a hydroxyl and a methoxyl group on the B-ring exhibited potent activity, which was attributed in part to its balanced lipophilicity.

CompoundSubstituents on B-ringLogPAntifungal Activity (EC50 in µg/mL)
ANone3.0972.09
B3-methoxy3.2172.65
C4-methoxy3.21>100
D3,4-dimethoxy3.33>100
E4-dimethylamino3.24>100
F4-hydroxy-3-methoxy2.7920.61
G3,4-methylenedioxy3.05>100

Hydrogen Bonding Capacity: The presence of hydroxyl groups, such as the one at the 3'-position of the parent compound, is a critical determinant of activity. This functional group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. The formation of hydrogen bonds can anchor the molecule in the active site of a target protein, leading to enhanced inhibitory activity.

Electronic Descriptors

Substituent Effects: The electronic nature of substituents on the aromatic rings of the chalcone scaffold significantly influences their biological activity. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting its reactivity and interaction with biological macromolecules.

For instance, studies on various chalcone derivatives have shown that the presence and position of methoxy (-OCH3) and hydroxyl (-OH) groups are frequently associated with their biological activities, including antifungal and anti-inflammatory effects. analis.com.my In the context of 3',4'-methylenedioxychalcone derivatives, substitutions on the B-ring are particularly important. Derivatives with methoxyl groups on the B-ring have demonstrated significant antifungal activity. analis.com.my The most potent antifungal compound in one study, which inhibited the mycelial growth of M. fructicola, contained both a hydroxyl and a methoxy group on the B-ring. mdpi.com

Molecular Mechanisms of Action of 3 Hydroxy 3,4 Methylenedioxy Chalcone Analogues

Identification of Cellular and Subcellular Targets

The efficacy of chalcone (B49325) analogues stems from their ability to interact with various cellular components, thereby initiating a cascade of events that can lead to specific biological outcomes. These interactions can be direct, involving binding to proteins, or indirect, through the modulation of signaling pathways.

While direct binding studies on 3'-Hydroxy-3,4-methylenedioxy chalcone are limited, research on closely related analogues provides significant insights. For instance, molecular docking studies on 3′,4′-methylenedioxychalcone derivatives have identified the enzyme succinate (B1194679) dehydrogenase (SDH) as a potential target. SDH plays a crucial role in the mitochondrial electron transport chain, and its inhibition can disrupt fungal respiration, highlighting the antifungal potential of these compounds. In silico analysis of one such derivative revealed a favorable interaction with multiple active sites of the SDH enzyme, suggesting a strong binding affinity. mdpi.com

Furthermore, molecular docking simulations of other chalcone analogues with hydroxy and methoxy (B1213986) substituents have explored their potential as inhibitors of the anti-apoptotic protein Bcl-2. unja.ac.id Although the specific chalcones in that particular study were not predicted to be strong Bcl-2 inhibitors, it points to the potential for chalcones to directly interact with key proteins in apoptotic pathways. unja.ac.id

A significant body of evidence points to the ability of chalcone analogues to modulate various signal transduction pathways, which are often dysregulated in diseases like cancer and inflammatory conditions.

One of the most consistently reported targets is the Nuclear Factor-kappaB (NF-κB) signaling pathway. NF-κB is a crucial regulator of inflammation, cell survival, and proliferation. Several studies have demonstrated that various chalcones, including those with hydroxyl and methoxy substitutions, can suppress NF-κB activation induced by inflammatory agents. nih.govnih.gov For instance, 4'-Hydroxychalcone has been shown to inhibit the degradation of IκBα, a key step in NF-κB activation, thereby preventing the nuclear translocation of the p50/p65 subunits of NF-κB. medchemexpress.com This inhibition of the NF-κB pathway is a plausible mechanism for the anti-inflammatory and some of the anticancer activities of these compounds. nih.govnih.gov

The Akt signaling pathway , another critical regulator of cell survival and proliferation, has also been identified as a target for some chalcone derivatives. For example, a synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone, was found to exert its anti-inflammatory effects by inhibiting the Akt/NF-κB signaling pathway in microglial cells. researchgate.net

Investigation of Apoptotic Pathways

A primary mechanism through which chalcone analogues exhibit their anticancer potential is the induction of apoptosis, or programmed cell death. This process is tightly regulated and can be initiated through various pathways.

The intrinsic, or mitochondrial, pathway of apoptosis is a common target for many anticancer agents. Research on a close analogue, 2',4'-dihydroxy-3,4-methylenedioxychalcone (B1353244) (C1) , has demonstrated its ability to induce mitochondria-mediated apoptosis in Ehrlich ascites carcinoma (EAC) cells. griffith.edu.au This suggests that the core structure shared with this compound is capable of triggering this pathway.

Studies on other hydroxy chalcone analogues further support this mechanism. For instance, a novel tri-hydroxy-methylated chalcone was found to induce depolarization of the mitochondrial membrane potential in triple-negative breast cancer cells, a key event in the initiation of mitochondria-mediated apoptosis. nih.govmdpi.com This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm, ultimately leading to cell death.

The commitment to apoptosis is largely governed by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. The aforementioned study on 2',4'-dihydroxy-3,4-methylenedioxychalcone (C1) revealed a significant shift in this balance. Treatment of EAC cells with C1 resulted in the downregulation of the anti-apoptotic protein Bcl-2 and a notable upregulation of the pro-apoptotic protein Bax . griffith.edu.au This altered Bax/Bcl-2 ratio is a critical factor in promoting apoptosis.

Furthermore, C1 treatment also led to an upregulation of the tumor suppressor protein p53 . griffith.edu.au The p53 protein plays a pivotal role in cell cycle arrest and apoptosis in response to cellular stress, and its activation can transcriptionally regulate the expression of pro-apoptotic proteins like Bax. The interference of various natural and synthetic chalcones with the p53 pathway is a recurring theme in the literature. nih.govresearchgate.net

The execution of apoptosis is carried out by a family of proteases known as caspases . Numerous studies on hydroxy chalcone analogues have demonstrated their ability to activate the caspase cascade. A tri-hydroxy-methylated chalcone was shown to increase the activation of effector caspases-3 and -7. nih.gov The activation of these caspases is a downstream event following the mitochondrial disruption and the shift in the Bcl-2 family protein balance. Other synthetic chalcone derivatives have also been reported to promote caspase-dependent apoptosis. scispace.comresearchgate.net

The table below summarizes the observed effects of a close analogue, 2',4'-dihydroxy-3,4-methylenedioxychalcone (C1), on key apoptotic proteins in Ehrlich ascites carcinoma cells. griffith.edu.au

ProteinFunctionEffect of C1 Treatment
p53 Tumor suppressor; promotes apoptosisUpregulation
Bax Pro-apoptotic Bcl-2 family memberUpregulation
Bcl-2 Anti-apoptotic Bcl-2 family memberDownregulation

Data derived from studies on the analogue 2',4'-dihydroxy-3,4-methylenedioxychalcone. griffith.edu.au

In addition to apoptosis, some chalcone analogues have been found to induce autophagy, a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or contributing to cell death.

A study on a 2′,3,4-trihydroxy-4′,6′-dimethoxy chalcone demonstrated its ability to induce autophagy in cancer cells. nih.govmdpi.com This was evidenced by an increase in the levels of the autophagic marker protein LC3B. nih.gov While direct evidence for this compound is not yet available, the findings for this and other chalcone analogues suggest that autophagy may be another important molecular mechanism contributing to their biological effects. nih.gov

Specific Mechanistic Insights from In Vitro Studies

In vitro studies have provided crucial insights into the specific molecular mechanisms through which this compound analogues exert their biological effects. These laboratory-based investigations allow for a detailed examination of the direct interactions between these compounds and cellular components, revealing pathways related to angiogenesis, fungal cell integrity, and mitochondrial function.

Inhibition of Angiogenesis-Related Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in tumor development and other pathologies. nih.govnih.gov Chalcone derivatives have been identified as potent inhibitors of this process by targeting key signaling pathways in endothelial cells. nih.govnih.gov

VEGF Signaling Cascade: A primary mechanism of action is the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is essential for endothelial cell proliferation, migration, and differentiation. nih.gov Studies on methyl hydroxychalcone (B7798386) demonstrated a significant, dose-dependent inhibition of VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This compound was also found to significantly reduce the levels of VEGF-165 in HUVEC lysates, indicating a direct impact on this key angiogenic factor. nih.govnih.gov Furthermore, the anti-angiogenic activity of 4-hydroxychalcone (B181621) has been linked to its ability to modulate the phosphorylation of extracellular signal-regulated kinase (ERK)-1/-2 and Akt kinase, both of which are downstream effectors of VEGF signaling. unibs.it

Inhibition of Cell Migration and Tube Formation: The anti-angiogenic effects of chalcone analogues extend to the physical processes of cell movement and morphogenesis. In vitro assays, such as the rat aortic ring assay, have shown that compounds like methyl hydroxychalcone and p-hydroxychalcone can significantly inhibit the sprouting of micro-vessels in a dose-dependent manner. nih.govglobalresearchonline.net At the cellular level, these compounds effectively block the formation of capillary-like structures (tube formation) by HUVECs on Matrigel. nih.gov For instance, one synthetic chalcone analogue was found to inhibit the VEGF-induced migration of HUVECs. nih.gov

Modulation of Matrix Metalloproteinases (MMPs): The degradation of the extracellular matrix is a crucial step in angiogenesis, facilitated by enzymes like MMPs. Specific chalcone analogues have been shown to decrease the secretion of MMPs, particularly MMP-9, thereby impeding the ability of endothelial cells to invade surrounding tissue and form new vessels. nih.gov

Table 1: In Vitro Anti-Angiogenic Effects of Chalcone Analogues
CompoundModel SystemKey FindingsReference
Methyl hydroxychalconeHUVECs, Rat Aortic RingsInhibited VEGF-induced proliferation and tube formation; reduced VEGF-165 levels. nih.govnih.gov
4-Hydroxychalcone (Q797)HUVECs, hMVECInhibited cell migration and proliferation; modulated VEGF/bFGF-induced phosphorylation of ERK-1/-2 and Akt. unibs.it
Synthetic Chalcone Analogue (Chalcone 3)HUVECs, Jurkat & HeLa CellsInhibited VEGF-induced migration; decreased secretion of VEGF and MMP-9. nih.gov
p-HydroxychalconeRat Aortic RingsDemonstrated dose-dependent inhibition of micro-vessel growth with an IC50 of 17.15µg/ml. globalresearchonline.net

Disruption of Fungal Cell Membrane Integrity

Chalcone derivatives exhibit significant antifungal activity, often by targeting the fungal cell membrane, a critical structure for cell survival and function. The primary mechanism involves the interference with ergosterol (B1671047), the main sterol component in fungal membranes. researchgate.net

Inhibition of Ergosterol Biosynthesis: A key mode of action for many antifungal agents, including some chalcones, is the inhibition of enzymes crucial to the ergosterol biosynthesis pathway. researchgate.netnih.gov Azole antifungals, for example, act by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in this pathway. researchgate.net Chalcones can adopt a similar strategy; for instance, 2′4′-dihydroxychalcone has been shown to inhibit the growth of Candida species by a mechanism that involves interfering with ergosterol and the fungal membrane. researchgate.net This disruption leads to altered membrane fluidity and permeability, ultimately compromising cell integrity.

Direct Membrane Damage: Beyond inhibiting synthesis, some chalcone analogues appear to cause direct physical damage to the fungal cell membrane. nih.gov Studies using scanning electron microscopy on fungi treated with a chalcone derivative (D4) revealed that the mycelial surface collapsed, contracted, and exhibited abnormal growth. nih.gov This observation was further substantiated by findings of increased relative conductivity and membrane lipid peroxidation, which are indicative of significant membrane damage and leakage of cytoplasmic contents. nih.gov The lipophilicity of certain 3′,4′-methylenedioxychalcone derivatives is believed to allow for proper diffusion through the fungal cell membrane to exert these effects. mdpi.com

Table 2: Effects of Chalcone Analogues on Fungal Cell Membranes
Compound/AnalogueFungal SpeciesObserved Mechanism/EffectReference
2′4′-DihydroxychalconeCandida spp.Action involved interference with ergosterol and the fungal membrane. researchgate.net
Chalcone Derivative (D4)Phomopsis sp.Caused mycelial surface collapse and contraction; increased relative conductivity and membrane lipid peroxidation. nih.gov
3′,4′-Methylenedioxychalcone derivativesMonilinia fructicolaAdequate lipophilicity suggests diffusion through the fungal cell membrane. mdpi.com

Interaction with Succinate Dehydrogenase Enzyme

The succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II, is a vital enzyme in both the Krebs cycle and the electron transport chain. mdpi.com Its crucial role in fungal respiration makes it an ideal target for the development of novel fungicides. mdpi.comnih.gov

Inhibition of SDH Activity: Several studies have identified chalcone derivatives as potential SDH inhibitors (SDHIs). nih.govmdpi.comnih.gov A chalcone derivative containing 1,2,3,4-tetrahydroquinoline (B108954) (compound H4) was shown to inhibit the activity of SDH in the fungus Phytophthora capsici. nih.gov This compound exhibited potent antifungal activity, with a median effective concentration (EC50) value of 5.2 μg/mL, which was significantly more effective than control drugs Azoxystrobin and Fluopyram. nih.gov

Molecular Docking and Binding Affinity: In silico molecular docking studies have been employed to investigate the binding affinity between chalcone derivatives and the SDH enzyme. mdpi.com A study on 3′,4′-methylenedioxychalcone derivatives against Monilinia fructicola evaluated their interaction with the crystal structure of SDH. mdpi.com One derivative, referred to as compound F, demonstrated a significant number of interactions with the active sites of the enzyme, yielding a favorable binding energy score of -6.9 kcal/mol, which is comparable to the native ligand of the enzyme. mdpi.com This strong interaction suggests that the compound can effectively block the enzyme's function, leading to the inhibition of fungal respiration. mdpi.com

Table 3: Interaction of Chalcone Analogues with Succinate Dehydrogenase (SDH)
Compound/AnalogueFungal SpeciesIn Vitro/In Silico FindingKey Data PointReference
Compound F (a 3′,4′-methylenedioxychalcone derivative)Monilinia fructicolaMolecular docking showed favorable interaction with SDH active sites.Binding Energy: -6.9 kcal/mol mdpi.com
Compound H4 (containing 1,2,3,4-tetrahydroquinoline)Phytophthora capsiciInhibited the activity of the SDH enzyme.EC50: 5.2 μg/mL nih.gov
Compound D4 (containing 1,3,4-thiadiazole)Phomopsis sp.Molecular docking suggested it could be a potential SDHI.EC50: 14.4 μg/mL nih.gov

Computational Approaches in the Study of 3 Hydroxy 3,4 Methylenedioxy Chalcone

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3'-Hydroxy-3,4-methylenedioxy chalcone (B49325), docking simulations are instrumental in predicting its binding to protein targets.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations have been employed to investigate the interaction of chalcone derivatives with various protein targets. For instance, studies on derivatives of 3',4'-methylenedioxychalcone have shown their potential to bind to enzymes like succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. mdpi.com In these simulations, the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is calculated to estimate the strength of the interaction. A lower binding energy generally indicates a more stable and favorable protein-ligand complex.

While specific docking data for 3'-Hydroxy-3,4-methylenedioxy chalcone is not extensively documented in publicly available research, studies on analogous compounds provide a strong indication of its potential binding capabilities. For example, a derivative of 3',4'-methylenedioxychalcone with methoxy (B1213986) and hydroxyl substitutions on the B ring exhibited a favorable binding energy of -6.9 kcal/mol with SDH. mdpi.com It is anticipated that the 3'-hydroxy group on the A-ring of this compound would also contribute significantly to its binding affinity with various protein targets through the formation of hydrogen bonds. The presence of both hydrogen bond donating (the hydroxyl group) and accepting (the carbonyl and ether oxygens) functionalities, combined with the rigid, planar structure of the chalcone backbone, allows for specific and high-affinity interactions within a protein's binding pocket.

Chalcone DerivativeTarget ProteinBinding Energy (kcal/mol)Reference
3',4'-Methylenedioxychalcone derivative F (with methoxy and hydroxyl substitutions)Succinate Dehydrogenase (SDH)-6.9 mdpi.com
(E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one5-HT2AR-8.7 uece.br
(E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one5-HT3A-9.1 uece.br
2',5'-dihydroxy-3,4-dimethoxychalconeEpidermal Growth Factor Receptor (EGFR)-7.67 unsoed.ac.id

Analysis of Key Intermolecular Interactions

The stability of the ligand-protein complex is governed by various intermolecular interactions. Molecular docking studies provide detailed information about these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For chalcone derivatives, hydrogen bonds are often crucial for their biological activity.

In the case of the aforementioned 3',4'-methylenedioxychalcone derivative F, docking simulations revealed the formation of three hydrogen bonds with the amino acid residues Gly214, Asp232, and Hse56 of succinate dehydrogenase. mdpi.com Additionally, several carbon-hydrogen bonds with other residues contributed to the stability of the complex. mdpi.com The 3'-hydroxy group of this compound is expected to act as a hydrogen bond donor, forming key interactions with amino acid residues such as aspartate, glutamate, serine, or threonine within a protein's active site. The oxygen atoms of the 3,4-methylenedioxy group and the carbonyl group can act as hydrogen bond acceptors. The aromatic rings of the chalcone can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules. They allow the study of the dynamic behavior of biological systems over time, providing a more realistic representation of the ligand-protein interaction compared to the static picture offered by molecular docking.

Assessment of Conformational Stability and Dynamic Behavior of Compound-Target Complexes

Once a promising binding pose is identified through molecular docking, MD simulations can be performed to assess the stability of the this compound-protein complex. These simulations track the movements of the ligand within the binding site and the conformational changes of the protein over a specific period, typically nanoseconds. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex from its initial docked conformation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. Regions with high fluctuations are more flexible, while low-fluctuation regions are more stable. This can reveal how the binding of the chalcone affects the protein's dynamics.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and the protein over time. The persistence of key hydrogen bonds throughout the simulation confirms their importance for the stability of the complex.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide insights into the reactivity and intrinsic characteristics of this compound, which can help in understanding its biological activity.

Elucidation of Electronic Properties and Reactivity Descriptors

DFT calculations can determine a range of electronic properties and reactivity descriptors for this compound. These parameters help in rationalizing the molecule's behavior in chemical reactions and biological interactions. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites of interaction with other molecules.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to further quantify the molecule's reactivity.

Studies on various chalcone derivatives have utilized DFT to understand their structure-activity relationships. For example, DFT calculations on chalcones bearing a pyrazoline ring have been used to correlate their electronic properties with their thermal stability and chemical reactivity. nih.gov Similar calculations for this compound would provide a detailed understanding of how its specific substituent pattern influences its electronic properties and, consequently, its biological activity.

Chalcone DerivativeComputational MethodCalculated PropertiesReference
Chalcone bearing pyrazoline ring (4b)DFT (B3LYP/6-311G)Highest thermal stability nih.gov
Chalcone bearing pyrazoline ring (4c)DFT (B3LYP/6-311G)Lowest thermal stability, highest chemical reactivity nih.gov
Hydroxychalcone (B7798386) isomersDFTTotal energy, enthalpy, Gibbs free energy, dipole moment, polarizability, HOMO-LUMO gap researchgate.net
Vanillin-derived chalconesDFT (M06-2X/6-31G)Conformational analysis, stabilization energies ufms.br

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering a valuable method for the structural confirmation of synthesized compounds like this compound. By employing theoretical calculations, researchers can generate predicted spectra that can be compared with experimental data, aiding in the unequivocal assignment of signals and the verification of the molecular structure. The most common methods involve Density Functional Theory (DFT) for geometry optimization, followed by more specific calculations for Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. The process typically begins with the geometry optimization of the chalcone's molecular structure using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311G or 6-31G(d,p)). biointerfaceresearch.comnih.gov Once the lowest energy conformation is found, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to calculate the isotropic magnetic shielding constants for each nucleus. scielo.br

These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions allows for a direct comparison with experimental spectra, facilitating the assignment of complex signals, especially in the aromatic regions of the chalcone. biointerfaceresearch.comscielo.br

For chalcone derivatives, computational methods can accurately predict the chemical shifts of the vinylic protons (H-α and H-β), which are characteristic of the α,β-unsaturated carbonyl system. The predicted coupling constant (J-value) for these protons, typically above 15 Hz, confirms the trans configuration of the double bond. biointerfaceresearch.com Similarly, the chemical shifts for all carbon atoms, from the carbonyl group (often appearing around 187-190 ppm) to the aromatic and methylenedioxy carbons, can be calculated and compared. biointerfaceresearch.com

Illustrative Predicted NMR Data for a Chalcone Scaffold

Table 1: Representative Calculated ¹H NMR Chemical Shifts (ppm) for a Chalcone Derivative Data is illustrative and based on findings for similar chalcone structures. biointerfaceresearch.com

Proton Assignment Calculated Chemical Shift (ppm)
H-α (vinylic) 7.47
H-β (vinylic) 7.76

Table 2: Representative Calculated ¹³C NMR Chemical Shifts (ppm) for a Chalcone Derivative Data is illustrative and based on findings for similar chalcone structures. biointerfaceresearch.com

Carbon Assignment Calculated Chemical Shift (ppm)
C=O (carbonyl) 187.5
C-α (vinylic) 125.3
C-β (vinylic) 148.4

UV-Visible (UV-Vis) Spectroscopy

Theoretical calculations of UV-Vis absorption spectra are typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. kbhgroup.in

For chalcones, the UV-Vis spectrum is characterized by two main absorption bands. A less intense band, often found between 220-300 nm, is attributed to the π-π* transition of the aromatic rings. A strong, more intense band, typically appearing between 335-435 nm, is due to the π-π* transition within the cinnamoyl system (the α,β-unsaturated carbonyl group). nih.gov The exact position of λmax is influenced by the substitution pattern on the aromatic rings. Computational studies can accurately model these transitions and predict how substituents like the hydroxyl and methylenedioxy groups will affect the absorption spectrum. biointerfaceresearch.com

Table 3: Representative Predicted UV-Vis Absorption Maxima (λmax) for Chalcone Derivatives Data is illustrative and based on findings for similar chalcone structures. biointerfaceresearch.comnih.gov

Electronic Transition Predicted λmax (nm)
π-π* (Aromatic) ~260 - 290

Vibrational Spectroscopy (FT-IR)

Computational methods are also employed to predict the vibrational frequencies observed in an Infrared (IR) spectrum. After geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). dergipark.org.tr This yields a set of harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule.

Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically scaled by an empirical scaling factor to improve agreement with experimental data. dergipark.org.tr These scaled frequencies can then be confidently assigned to specific vibrational modes, such as the characteristic C=O stretch of the carbonyl group (typically around 1650-1700 cm⁻¹), the C=C stretching of the vinylic group and aromatic rings, and the C-O stretches associated with the hydroxyl and methylenedioxy groups. kbhgroup.inresearchgate.net

Table 4: Representative Predicted Vibrational Frequencies (cm⁻¹) for a Chalcone Scaffold Data is illustrative and based on findings for similar chalcone structures. kbhgroup.indergipark.org.tr

Vibrational Mode Scaled Calculated Frequency (cm⁻¹)
C=O Stretch ~1654
Aromatic C=C Stretch ~1570
Vinylic C=C Stretch ~1600

By integrating these computational approaches, a detailed and reliable prediction of the key spectroscopic features of this compound can be achieved, providing robust support for its structural confirmation.

Future Perspectives and Research Directions for 3 Hydroxy 3,4 Methylenedioxy Chalcone in Medicinal Chemistry

Rational Design and Optimization of Lead Compounds

The future development of 3'-Hydroxy-3,4-methylenedioxy chalcone (B49325) as a therapeutic agent hinges on the principles of rational drug design. This approach involves the systematic modification of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. A critical component of this process is the establishment of a comprehensive structure-activity relationship (SAR). nih.gov

SAR studies for chalcones have demonstrated that the nature and position of substituents on both aromatic rings significantly influence their biological effects. mdpi.comresearchgate.net For instance, the presence of hydroxyl and methoxy (B1213986) groups has been linked to the antifungal and anticancer activities of various chalcone derivatives. mdpi.com The 3'-hydroxy group and the 3,4-methylenedioxy moiety on the respective rings of the title compound are key pharmacophoric features that likely contribute to its bioactivity.

Future research will focus on synthesizing a library of analogs by systematically altering these and other positions on the chalcone backbone. Modifications could include:

Varying the position and number of hydroxyl groups: Exploring the impact of additional hydroxyl groups or shifting the existing one to other positions on the aromatic rings.

Introducing other functional groups: Incorporating electron-donating or electron-withdrawing groups, halogens, or heterocyclic rings to probe their effects on target binding and cellular uptake.

Modifying the α,β-unsaturated carbonyl system: This reactive Michael acceptor is crucial for the covalent interaction of many chalcones with their biological targets. researchgate.net Alterations to this linker could modulate reactivity and selectivity.

Computational methods, such as molecular docking, will play a pivotal role in guiding the synthesis of these new derivatives by predicting their binding affinity and orientation within the active sites of target proteins. mdpi.comnih.gov

Table 1: Key Structural Modifications for Rational Design

Modification StrategyRationalePotential Outcome
Ring A (3'-Hydroxy Substituted)
Varying Hydroxyl PositionInvestigate the importance of the meta-position for activity.Enhanced target binding and selectivity.
Introducing Additional SubstituentsModulate electronic properties and steric bulk.Improved potency and pharmacokinetic profile.
Ring B (3,4-methylenedioxy Substituted)
Replacing Methylenedioxy GroupExplore the impact of this specific moiety on activity.Altered target specificity.
Introducing SubstituentsEnhance interactions with the target protein.Increased biological activity.
Linker Modification
Altering the α,β-unsaturated systemModify the electrophilicity of the Michael acceptor.Modulated reactivity and reduced off-target effects.

Exploration of Novel Biological Targets and Therapeutic Applications

Chalcones are known to interact with a diverse array of biological targets, contributing to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. nih.govontosight.ainih.gov While the specific targets of 3'-Hydroxy-3,4-methylenedioxy chalcone are yet to be fully elucidated, the general knowledge of the chalcone class provides a roadmap for future investigations.

Known targets for various chalcone derivatives include enzymes like α-glucosidase and kinases, as well as structural proteins such as tubulin. nih.govnih.gov For example, some chalcones have been shown to inhibit the activation of nuclear factor kappaB (NF-κB), a key regulator of inflammation and cell survival, suggesting a potential anti-inflammatory and anticancer mechanism. nih.gov Others have demonstrated antifungal activity by targeting enzymes like succinate (B1194679) dehydrogenase, which is crucial for fungal respiration. mdpi.com

Future research should employ a multi-pronged approach to identify and validate novel biological targets for this compound. This will involve:

High-throughput screening: Testing the compound against panels of known drug targets, such as kinases, proteases, and nuclear receptors.

Affinity chromatography and mass spectrometry: Identifying binding partners from cell lysates.

In silico target prediction: Using computational algorithms to predict potential targets based on the compound's structure.

The identification of novel targets will open up new avenues for therapeutic applications beyond the currently established activities of chalcones. For instance, if the compound is found to modulate a key protein in a neurodegenerative disease pathway, it could be developed as a novel treatment for conditions like Alzheimer's or Parkinson's disease. The potential for this chalcone to act as an inhibitor of the epidermal growth factor receptor (EGFR), a target in cancer therapy, is another area worthy of investigation. nih.gov

Development of Advanced Formulation Strategies for Enhanced Biological Efficacy

A significant hurdle in the clinical development of many chalcone derivatives is their poor aqueous solubility and bioavailability, which can limit their therapeutic efficacy. unl.pt Future research must focus on developing advanced formulation strategies to overcome these limitations for this compound.

One promising approach is the development of prodrugs. unl.pt By chemically modifying the parent compound with a promoiety, such as a phosphate (B84403) or an amino acid, its solubility and absorption can be significantly improved. unl.pt Once absorbed, the prodrug is metabolized in the body to release the active chalcone.

Other advanced formulation strategies to be explored include:

Nanoparticle-based delivery systems: Encapsulating the chalcone in liposomes, micelles, or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate targeted delivery to disease sites.

Solid dispersions: Dispersing the compound in a water-soluble polymer can enhance its dissolution rate and oral bioavailability.

Inclusion complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the chalcone.

These formulation strategies aim to improve the pharmacokinetic profile of this compound, ensuring that an effective concentration of the drug reaches its biological target.

Table 2: Advanced Formulation Strategies

Formulation StrategyMechanism of ActionPotential Advantages
Prodrugs Covalent modification with a promoiety to enhance solubility and/or permeability.Improved oral bioavailability, potential for targeted release.
Nanocarriers (e.g., Liposomes) Encapsulation of the drug within a lipid bilayer or polymeric matrix.Increased solubility, protection from degradation, targeted delivery.
Solid Dispersions Dispersion of the drug in a hydrophilic carrier at the molecular level.Enhanced dissolution rate and bioavailability.
Cyclodextrin Complexes Formation of an inclusion complex with the hydrophobic drug molecule.Increased aqueous solubility and stability.

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the therapeutic potential of this compound, a comprehensive elucidation of its mechanism of action is essential. The integration of multi-omics technologies offers a powerful approach to achieve this. researchgate.net By simultaneously analyzing changes in the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound, researchers can gain a holistic view of its biological effects.

For example:

Transcriptomics (RNA-seq): Can identify genes whose expression is altered by the chalcone, providing insights into the signaling pathways it modulates.

Proteomics: Can reveal changes in protein expression and post-translational modifications, helping to identify direct and indirect protein targets.

Metabolomics: Can uncover alterations in metabolic pathways, which may be downstream effects of the compound's interaction with its primary target.

Integrating these multi-omics datasets can help to construct a detailed molecular network of the compound's activity, revealing not only its primary mechanism of action but also potential off-target effects and biomarkers for predicting treatment response. researchgate.net This deep mechanistic understanding is crucial for optimizing the drug's therapeutic index and for the design of rational combination therapies. This systems-level approach will be instrumental in advancing this compound from a promising lead compound to a potential clinical candidate.

Q & A

Q. What are the established synthetic pathways for 3'-Hydroxy-3,4-methylenedioxy chalcone and its derivatives?

  • The synthesis typically involves Claisen-Schmidt condensation between a hydroxy-substituted acetophenone and a methylenedioxy benzaldehyde derivative. For example, 2'-hydroxy-3,4-dimethoxychalcone derivatives are synthesized via base-catalyzed condensation, with structural confirmation using NMR and IR spectroscopy . Etherification studies on chalcones with bromoalkanes also highlight methods to introduce alkyl groups into the aromatic ring, improving solubility and bioactivity .

Q. How is the structural characterization of this compound validated in research?

  • Techniques include:
  • 1H and 13C NMR to confirm substitution patterns (e.g., 2'-hydroxy-3,4-dimethoxychalcone shows distinct peaks for methylenedioxy and methoxy groups) .
  • IR spectroscopy to identify functional groups like carbonyl (C=O) and hydroxyl (-OH) .
  • Mass spectrometry (MS) for molecular weight verification .

Q. What in vitro biological activities are reported for this compound analogs?

  • Key activities include:
  • Antioxidant effects : 2'-Hydroxy-3,4-dimethoxychalcone isolated from Sophora japonica shows radical scavenging activity via DPPH assays .
  • Antiparasitic activity : Derivatives inhibit intracellular survival of Leishmania donovani with EC50 values of 0.39–0.41 μg/mL .
  • Anti-inflammatory properties : Chalcones with methylenedioxy groups modulate NF-κB signaling in cancer cells .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

  • Substituent effects :
  • Hydroxyl groups at positions 2' and 4' enhance antioxidant activity, while methoxy groups at 3 and 4 improve lipophilicity and membrane permeability .
  • Methylenedioxy groups (as in Bauhinia variegate-derived chalcones) increase stability and target specificity for cancer cell lines .
    • Computational modeling : QSAR-driven design using matched molecular pair (MMP) analysis identifies bioisosteric replacements to enhance anti-tubercular activity .

Q. What methodologies address contradictions in reported bioactivity data for chalcone derivatives?

  • Dose-response variability : Discrepancies in antiparasitic EC50 values (e.g., 0.39–0.41 μg/mL vs. higher ranges in other studies) may arise from differences in assay conditions (e.g., hypoxic vs. normoxic environments) .
  • Substituent-dependent effects : Conflicting antioxidant results between 2'-hydroxy-3,4-dimethoxychalcone and 4,2'-dihydroxy-4'-methoxychalcone highlight the need for standardized assays (e.g., ABTS vs. DPPH) .

Q. How can in vivo efficacy of this compound be enhanced for therapeutic applications?

  • Nanocarrier systems : Encapsulation in carbon dots improves bioavailability and tumor-targeting efficiency, as demonstrated in murine models with chalcone-loaded nanoparticles .
  • Combination therapies : Synergistic effects with existing antimalarials (e.g., artemisinin derivatives) are being explored to overcome drug resistance .

Q. What advanced techniques elucidate the mechanism of action of methylenedioxy chalcones in cancer?

  • Kinase inhibition assays : Derivatives inhibit EGFR and Akt pathways, validated via molecular docking and Western blotting .
  • Apoptosis studies : Flow cytometry and caspase-3/7 activation assays confirm chalcone-induced mitochondrial apoptosis in HepG2 cells .

Methodological Considerations

Q. How are bioassay-directed fractionation and isolation techniques applied to chalcone research?

  • Bioactivity-guided isolation from plant extracts (e.g., Sophora japonica) involves HPLC fractionation followed by LC-MS and NMR for compound identification . Active fractions are tested in iterative cycles to pinpoint bioactive chalcones .

Q. What strategies mitigate challenges in chalcone stability during experimental workflows?

  • Storage conditions : Desiccate at -20°C to prevent oxidation of phenolic groups .
  • Incompatibility avoidance : Avoid strong acids/alkalis and high temperatures during synthesis, as these degrade methylenedioxy moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.